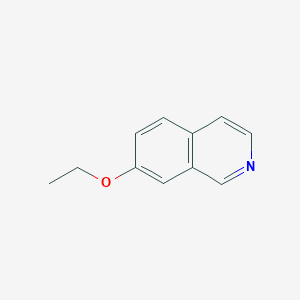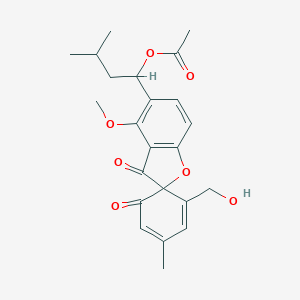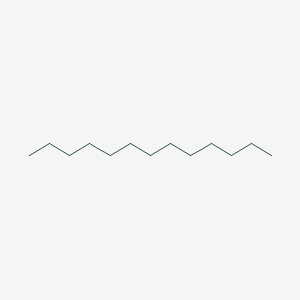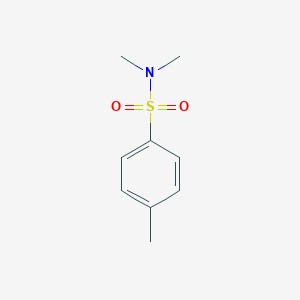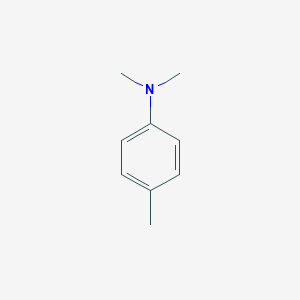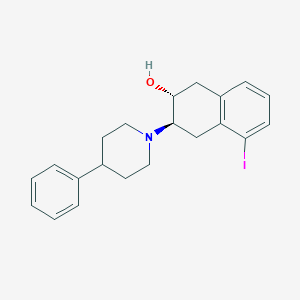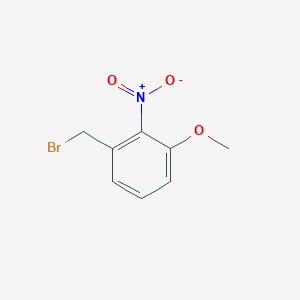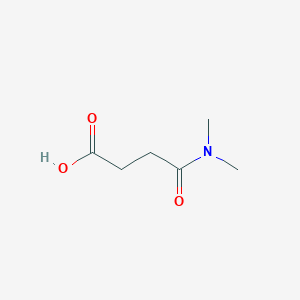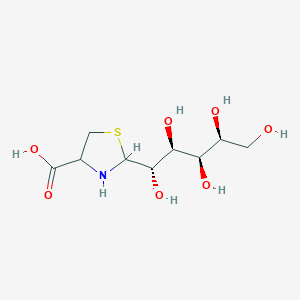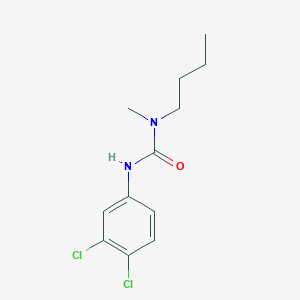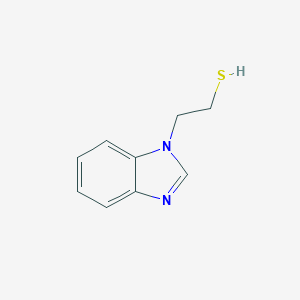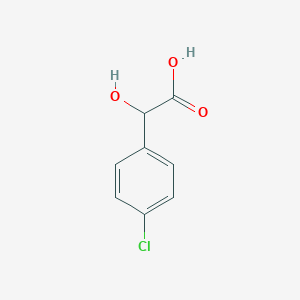
4-Chloromandelic acid
Übersicht
Beschreibung
4-Chloromandelic acid is a chemical compound with the molecular formula C8H7ClO3 . It is also known by other names such as 4-Chloro-D-mandelic acid, 4-Chloro-α-hydroxyphenylacetic acid . It is used in the preparation of 2-aryloxy-2-arylalkanoic acids for diabetes and lipid disorders drugs .
Synthesis Analysis
A new biocatalyst PCL@UiO-67 (Zr) was successfully synthesized by immobilized lipases on metal–organic frameworks (MOFs) materials . This biocatalyst boosts the enantioselectivity in the kinetic resolution of racemic 4-chloro-mandelic acid (4-ClMA) on the organic solvent .
Molecular Structure Analysis
The molecular weight of 4-Chloromandelic acid is 186.59 g/mol . The IUPAC name for this compound is 2-(4-chlorophenyl)-2-hydroxyacetic acid . The InChIKey for this compound is BWSFWXSSALIZAU-UHFFFAOYSA-N .
Chemical Reactions Analysis
The experiment results showed resolution racemic 4-ClMA optimum conditions that 20 mmol/L of (R, S)-4-chloromandelic acid, 120 mmol/L vinyl acetate, 30-mg immobilized lipases PCL@UiO-67(Zr), 2 mL of MTBE, 500 rpm, and under the 55°C reaction 18 h. In this optimum conditions, c and ee p could reach up to 47.6% and 98.7%, respectively .
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloromandelic acid is 186.59 g/mol . The IUPAC name for this compound is 2-(4-chlorophenyl)-2-hydroxyacetic acid . The InChIKey for this compound is BWSFWXSSALIZAU-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Optical Resolution Methods
Gas Antisolvent Fractionation : A novel method for the optical resolution of 4-chloromandelic acid using (R)-1-phenylethanamine as the resolving agent, employing supercritical carbon dioxide as a precipitative agent. This method is less time- and solvent-intensive than conventional processes, and capable of achieving 72% enantiomeric excess with a 73% yield (Zodge et al., 2019).
Supercritical Fluid Chromatography : Used for the enantiomeric separation of 4-chloromandelic acid among other mandelic acids. The study highlighted the influence of various factors like solvent type and temperature on separation efficiency (Ding et al., 2018).
Production Methods
Deracemization of o-Chloromandelonitrile : A new nitrilase from Labrenzia aggregata was discovered for the first-time, which hydrolyzes o-chloromandelonitrile with high enantioselectivity, yielding (R)-o-chloromandelic acid (Zhang et al., 2012).
Biocatalytic Production : A review comparing the biocatalytic processes for producing optically pure mandelic acids, including 4-chloromandelic acid, to chemical processes. It highlights the use of nitrilases, lipases, and dehydrogenases for these syntheses (Martínková & Křen, 2018).
Crystallography and Phase Behavior
Crystal Structure Analysis : Studies on the crystal structure of diastereomeric salts of 4-chloromandelic acid to understand its resolution processes (He et al., 2007).
Solid Phase Behavior : Investigation into the solid phase behavior of various mandelic acid derivatives, including 4-chloromandelic acid, to understand their melting temperature, melting enthalpy, and X-ray diffraction data (von Langermann et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The future directions for 4-Chloromandelic acid involve the development of new methods and/or improvement of separation efficiency for obtaining enantiopure pharmaceutical intermediates . These methods include catalytic asymmetric synthesis, chromatographic resolution, extraction resolution, membrane resolution, diastereomeric salt resolution, and enzymatic resolution .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSFWXSSALIZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883404 | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromandelic acid | |
CAS RN |
492-86-4, 7138-34-3 | |
| Record name | 4-Chloromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLOROMANDELIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLOROMANDELIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloromandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-DL-mandelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



